4-Iodo-5-methoxy-2-methylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical entities, from naturally occurring alkaloids and vitamins to cutting-edge pharmaceuticals and agrochemicals. nih.govlifechemicals.com Its prevalence stems from a unique combination of properties. The nitrogen atom imparts a degree of basicity and polarity, influencing solubility and the potential for hydrogen bonding. nih.gov Furthermore, the aromatic nature of the pyridine ring provides a stable yet reactive platform for a variety of chemical transformations.
In the realm of medicinal chemistry, pyridine-based structures are integral to numerous therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.gov The ability to readily modify the pyridine scaffold through the introduction of various functional groups allows chemists to fine-tune the pharmacological profiles of drug candidates. nih.govnih.gov This versatility makes pyridine and its derivatives indispensable tools in the design and synthesis of new medicines. nih.govlifechemicals.com
Strategic Importance of Halogenation and Alkoxylation in Pyridine Derivatives for Modulating Reactivity
The introduction of halogen and alkoxy (such as methoxy) groups onto the pyridine ring is a key strategy for modulating its electronic properties and reactivity. nih.govchemrxiv.org Halogenation, the process of introducing a halogen atom (e.g., iodine, bromine, chlorine), is a critical transformation in organic synthesis. nih.govnih.govchemrxiv.org Halogens, particularly iodine, can serve as excellent leaving groups in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing complex carbon-carbon bonds. This allows for the assembly of intricate molecular architectures from simpler building blocks. The position of the halogen on the pyridine ring significantly influences the regioselectivity of these reactions. nih.gov
Alkoxylation, the introduction of an alkoxy group like methoxy (B1213986) (-OCH3), also plays a crucial role. The methoxy group is an electron-donating group, which can influence the electron density of the pyridine ring and thereby affect its reactivity towards electrophilic and nucleophilic reagents. This electronic modulation can direct subsequent chemical reactions to specific positions on the ring and can also impact the biological activity of the final molecule. acs.org
Overview of the Academic Relevance of 4-Iodo-5-methoxy-2-methylpyridine as a Synthetic Intermediate
The compound this compound stands as a prime example of a strategically functionalized pyridine derivative. Its structure incorporates a methyl group, a methoxy group, and an iodine atom, each contributing to its utility as a synthetic intermediate. The iodine atom at the 4-position provides a reactive site for cross-coupling reactions, enabling the introduction of a wide variety of other chemical moieties.
This compound is noted for its role as an intermediate in the preparation of more complex molecules, including those with potential applications in medicinal chemistry. For instance, it has been utilized in the synthesis of inhibitors for protein kinases like ERK2, which are targets in cancer therapy. google.com The specific arrangement of the iodo, methoxy, and methyl groups on the pyridine ring provides a unique chemical scaffold that is valuable for the development of novel bioactive compounds. The synthesis of this compound itself often involves a multi-step process, starting from simpler pyridine derivatives and sequentially introducing the desired functional groups. google.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈INO |
| Molecular Weight | 249.05 g/mol |
| Boiling Point | 270.8±35.0 °C at 760 mmHg |
| Density | 1.717±0.06 g/cm³ |
| Flash Point | 117.6±25.9 °C |
| LogP | 2.50 |
| Note: Some values are predicted. guidechem.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
4-iodo-5-methoxy-2-methylpyridine |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3 |
InChI Key |
AEASBCBZXBCFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Iodo 5 Methoxy 2 Methylpyridine
Precursor Synthesis and Regioselective Functionalization Approaches
The construction of the target molecule often begins with the synthesis of a less complex, yet specifically functionalized, pyridine (B92270) core. This is followed by the strategic introduction of the iodine atom.
Synthesis of Methoxy-Methylpyridine Building Blocks
The foundational step in synthesizing 4-Iodo-5-methoxy-2-methylpyridine is the creation of a pyridine ring bearing both a methyl and a methoxy (B1213986) group. These "building blocks" are essential starting materials for subsequent iodination. cymitquimica.com The synthesis of substituted pyridines can be challenging due to the electron-deficient nature of the ring, which can hinder direct functionalization. ccspublishing.org.cn
One common approach involves the construction of the pyridine ring from acyclic precursors through condensation reactions, such as the Hantzsch pyridine synthesis or similar multi-component strategies. These methods allow for the assembly of highly substituted pyridines from simpler, readily available starting materials. acsgcipr.org Alternatively, functionalization of a pre-existing pyridine ring is a widely used strategy. For instance, 2-chloropyridine can be converted to 2-methoxypyridine by reaction with sodium methoxide in refluxing methanol. researchgate.net Subsequent introduction of a methyl group can be achieved through various C-H activation or cross-coupling methodologies, although controlling the regioselectivity can be complex.
A divergent strategy employing yne-ene-oxime ethers, derived from commercially available unsaturated β-bromo aldehydes, has been used to generate a series of boronic ester building blocks of fused pyridines, demonstrating a scalable approach to creating functionalized pyridine cores. whiterose.ac.uk
Directed Halogenation Strategies for Controlled Iodination of Pyridine Systems
Due to the electronic properties of the pyridine ring, electrophilic aromatic substitution is often difficult and typically occurs at the 3-position under harsh conditions, frequently resulting in mixtures of isomers. nih.govchemrxiv.orgyoutube.com To achieve controlled iodination at the 4-position, directed halogenation strategies are often necessary.
Two primary strategies are employed for 4-selective halogenation:
Metalation-Trapping Sequences: These methods utilize directing groups to facilitate metalation (e.g., lithiation) at a specific position, followed by quenching with an electrophilic iodine source. nih.gov
Pyridine N-oxide Chemistry: Pyridines can be converted to their corresponding N-oxides. This modification activates the ring towards electrophilic substitution, particularly at the 4-position. Following a reaction such as nitration at the 4-position, the nitro group can be displaced by a halide, and the N-oxide can then be reduced to afford the 4-halopyridine. nih.gov
A more recent approach involves the use of specially designed phosphine (B1218219) reagents. In this two-step strategy, a phosphine is selectively installed at the 4-position of the pyridine ring to form a phosphonium salt. This salt is more reactive toward nucleophilic attack, and the phosphonium group can then be displaced by a halide nucleophile, such as an iodide ion. nih.gov Computational studies suggest this C-Hal bond formation proceeds through a stepwise SNAr pathway where N-activation of the pyridyl group is crucial. nih.gov
Another innovative strategy for 3-selective halogenation, which highlights the diversity of available methods, uses a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This process transforms the electron-deficient pyridine into a more reactive acyclic intermediate that readily undergoes electrophilic halogenation. nih.govchemrxiv.org
| Directed Halogenation Strategy | Description | Selectivity | Key Intermediates |
| Metalation-Trapping | Use of directing groups to control site of metalation, followed by reaction with an iodine source. | Position-specific, dependent on directing group. | Lithiated or other organometallic pyridine species. |
| Pyridine N-oxide Chemistry | Activation of the pyridine ring via N-oxidation, followed by electrophilic substitution and subsequent reduction. | Primarily 4-selective. | Pyridine N-oxides, 4-nitropyridine N-oxides. |
| Phosphonium Salt Displacement | Installation of a phosphonium salt at the 4-position, which is then displaced by a halide nucleophile. nih.gov | 4-selective. | Pyridylphosphonium salts. |
| Zincke Imine Intermediate | Ring-opening to a reactive acyclic imine, followed by halogenation and ring-closure. nih.govchemrxiv.org | 3-selective. | Zincke imines. |
Direct Synthetic Routes to this compound
Directly introducing an iodine atom onto the pre-formed 5-methoxy-2-methylpyridine core is an alternative and potentially more atom-economical approach.
Electrophilic Iodination Mechanisms on Substituted Pyridines
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is challenging due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.com However, the presence of electron-donating groups, such as the methyl and methoxy substituents in the precursor, can sufficiently activate the ring to allow for direct electrophilic iodination. rsc.org
The mechanism of iodination can proceed through either a radical or an electrophilic pathway, depending on the reaction conditions and the substrate's electronic properties. For electron-rich substrates, an electrophilic pathway is often favored. rsc.org In the case of 5-methoxy-2-methylpyridine, the combined electron-donating effects of the methoxy (strong activator) and methyl (weak activator) groups increase the nucleophilicity of the pyridine ring, making it more susceptible to attack by an electrophilic iodine species (e.g., I⁺). The regiochemical outcome is directed by these activating groups, which favor substitution at the ortho and para positions. For 5-methoxy-2-methylpyridine, the 4-position is para to the methoxy group and ortho to the methyl group, making it a highly favored site for electrophilic attack.
Various reagent systems can be employed for electrophilic iodination, including elemental iodine in the presence of an oxidizing agent (like H₂O₂ or nitric acid) to generate the electrophilic species in situ. mdpi.com
Halogen Exchange Reactions for Iodo Introduction from other Halopyridines
Halogen exchange reactions provide a powerful method for introducing iodine into an aromatic ring, particularly when the corresponding chloro- or bromo-derivative is more accessible. science.govnih.gov These reactions, such as the Finkelstein reaction for alkyl halides, cannot typically be applied directly to aryl halides via a simple nucleophilic substitution mechanism. nih.gov However, metal-catalyzed versions have been developed that are highly effective. frontiersin.org
This strategy involves synthesizing a precursor such as 4-bromo-5-methoxy-2-methylpyridine and then converting it to the desired iodo compound. Copper(I) iodide (CuI) is a commonly used and efficient catalyst for this transformation. In a typical procedure, the aryl bromide is heated with sodium iodide (NaI) in the presence of a catalytic amount of CuI and a ligand, such as N,N'-dimethyl-1,2-cyclohexanediamine, in a suitable solvent like dioxane. nih.govfrontiersin.org This process enables the efficient replacement of a bromine or chlorine atom with iodine, often in high yields. nih.gov This method is valuable for late-stage functionalization and for accessing iodo-aromatics from more reactive or readily available halo-aromatic precursors. science.gov
| Reaction Type | Starting Material | Reagents | Key Features |
| Electrophilic Iodination | 5-methoxy-2-methylpyridine | I₂ / Oxidizing Agent (e.g., H₂O₂) mdpi.com | Direct C-H functionalization; reactivity enhanced by electron-donating groups. rsc.org |
| Halogen Exchange | 4-Bromo-5-methoxy-2-methylpyridine | NaI / CuI (cat.) / Ligand nih.govfrontiersin.org | Converts more accessible bromo/chloro derivatives to iodo compounds; good for late-stage synthesis. |
Multi-Component and Cascade Reaction Strategies for Substituted Pyridines
Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and cascade reactions to construct complex molecules from simple starting materials in a single step, enhancing efficiency and atom economy. acsgcipr.orgrsc.org These strategies are well-suited for the synthesis of highly substituted pyridines.
MCRs, such as the Guareschi-Thorpe or Bohlmann-Rahtz pyridine syntheses, build the carbon skeleton of the pyridine ring through a series of Michael and aldol-type reactions, followed by cyclization and aromatization. acsgcipr.org These one-pot processes bring together three or more simple reactants to form a complex product, and they could be designed to produce a this compound core directly if appropriate iodinated starting materials are used.
Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. rsc.org For example, a cascade nucleophilic addition reaction of 1,2,3-triazines with substituted acetonitriles or ketones has been developed to provide convenient access to a range of substituted pyridine products, including synthetically important bi- and terpyridines. ccspublishing.org.cn While not producing the target molecule directly, these innovative strategies demonstrate the potential for developing novel, efficient routes to complex pyridine derivatives. A three-component reaction involving α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles has been designed for the synthesis of complex molecules featuring three different heterocycles assembled in a single step. rsc.org Such approaches offer powerful tools for rapidly generating molecular diversity in the synthesis of functionalized pyridine-containing compounds. rsc.orgrsc.org
Catalytic Systems and Methodological Innovations in Pyridine Functionalization
The synthesis of highly substituted pyridines, such as this compound, often requires sophisticated catalytic strategies to control regioselectivity and achieve high yields. Innovations in catalysis have provided a range of methods for the construction of the pyridine ring itself, as well as for its subsequent functionalization. These methodologies often rely on transition metal catalysis, which enables the formation of key carbon-carbon and carbon-heteroatom bonds.
Recent advancements in the synthesis of substituted pyridines have focused on cascade reactions, which allow for the construction of complex molecules from simple precursors in a single operation. One such approach involves a copper-catalyzed cascade reaction that combines a novel N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to yield highly substituted pyridines. nih.gov This method is notable for its modularity and good functional group tolerance, offering a potential route to pyridines with specific substitution patterns.
Palladium catalysis has also been extensively explored for the synthesis of pyridines. An efficient method for producing multisubstituted pyridines involves the Pd-catalyzed C-H activation of β-aryl-substituted α,β-unsaturated oxime ethers and their subsequent reaction with alkenes. acs.org A key aspect of this methodology is the use of sterically hindered pyridine-based ligands, which have been found to enhance the reactivity of the catalyst. acs.org
For the specific introduction of an iodine atom at the 4-position of a pre-existing 5-methoxy-2-methylpyridine core, catalytic C-H iodination presents a direct and atom-economical approach. Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has emerged as a powerful tool. nih.gov This method can be directed by weakly coordinating groups, allowing for regioselective functionalization of heterocycles, including pyridines. nih.gov The development of such catalytic systems, which avoid the need for stoichiometric and often harsh iodinating reagents, represents a significant methodological innovation. The practicality of these reactions is further enhanced by the potential for low catalyst loadings. nih.gov
Another innovative approach for the iodination of electron-rich aromatic and heteroaromatic compounds involves the use of N-iodosuccinimide (NIS) activated by a gold(I) catalyst. This system operates under mild conditions and is applicable to a variety of substrates. Furthermore, disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (DIH) offers another mild and efficient method for the iodination of electron-rich heterocycles.
The table below summarizes various catalytic systems and their potential applicability to the synthesis or functionalization of pyridine rings relevant to this compound.
| Catalytic System | Reaction Type | Substrates | Key Features | Potential Application |
| Copper(I) salt with a secondary ammonium salt | [3+3]-type condensation | O-acetyl ketoximes and α,β-unsaturated aldehydes | Redox-neutral, modular synthesis, broad functional group tolerance. | Construction of the substituted pyridine core. |
| Palladium(II) acetate with sterically hindered pyridine ligands | C-H Alkenylation/Aza-6π-Electrocyclization | β-aryl-substituted α,β-unsaturated oxime ethers and alkenes | High regioselectivity for 4-substituted pyridines. acs.org | Synthesis of a pyridine ring with a substituent at the 4-position. |
| Palladium(II) catalyst | C-H Iodination | Pyridines and other heterocycles | Uses molecular iodine as the sole oxidant, directed by weakly coordinating groups. nih.gov | Direct iodination of 5-methoxy-2-methylpyridine at the 4-position. |
| Gold(I) catalyst | Electrophilic Iodination | Electron-rich arenes and heterocycles | Activation of N-Iodosuccinimide (NIS) under mild conditions. | Iodination of a suitable pyridine precursor. |
| Disulfide catalyst | Electrophilic Iodination | Electron-rich aromatic compounds | Activation of 1,3-diiodo-5,5-dimethylhydantoin (DIH) under mild conditions. | Iodination of a methoxy-substituted pyridine. |
These catalytic methodologies represent the forefront of pyridine synthesis and functionalization. While a direct, one-step synthesis of this compound using a single catalytic system may not yet be established, the combination of these innovative approaches provides a clear roadmap for the efficient and selective construction of this and other similarly complex pyridine derivatives. The ongoing development in this field is likely to yield even more direct and versatile catalytic systems in the future.
Reaction Chemistry and Derivatization of 4 Iodo 5 Methoxy 2 Methylpyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the 4-position is the most likely site for oxidative addition to a transition metal catalyst, such as palladium, initiating a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation with Aryl/Vinyl Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orglibretexts.org For 4-Iodo-5-methoxy-2-methylpyridine, this reaction would involve the palladium-catalyzed coupling with various aryl or vinyl boronic acids or their corresponding esters. libretexts.orgnih.gov The general mechanism involves three key steps: oxidative addition of the iodo-pyridine to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Given the high reactivity of aryl iodides in this process, it is expected that this compound would be an excellent substrate for these transformations. nih.gov
Table 1: Predicted Suzuki-Miyaura Coupling of this compound This table is a theoretical representation of expected products.
| Coupling Partner (R-B(OH)₂) | Catalyst/Base System (Example) | Predicted Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Methoxy-2-methyl-4-phenylpyridine |
| 4-Tolylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Methoxy-2-methyl-4-(p-tolyl)pyridine |
Heck and Stille Coupling Applications for Olefinic and Organotin Partners
The Heck reaction would couple this compound with alkenes to form substituted olefins. masterorganicchemistry.com This palladium-catalyzed reaction typically involves the formation of a new carbon-carbon bond between the pyridine (B92270) ring and one of the sp² carbons of the alkene. masterorganicchemistry.com
The Stille coupling utilizes organotin reagents as the coupling partners. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling. libretexts.org Theoretically, this compound would react with various organostannanes (e.g., vinyltributyltin or aryltributyltin) in the presence of a palladium catalyst.
Other Cross-Coupling Methodologies (e.g., Sonogashira, Negishi) for Diverse Linkages
The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper salts and is highly effective for synthesizing arylalkynes. wikipedia.orgorganic-chemistry.org The product would be a 4-alkynyl-5-methoxy-2-methylpyridine derivative.
The Negishi coupling involves the reaction with an organozinc reagent. This method is known for its high functional group tolerance. The preparation of the requisite organozinc species from this compound or its reaction with a pre-formed organozinc compound would be a viable route for creating new C-C bonds.
Nucleophilic Substitution Reactions (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2, 6) and para (4) to the ring nitrogen. stackexchange.comyoutube.com
Replacement of Halogen and Methoxy (B1213986) Groups by Various Nucleophiles
The iodine at the 4-position is a good leaving group and is activated by the ring nitrogen. Therefore, it is the most probable site for SNAr reactions. rsc.orgnih.gov Strong nucleophiles, such as alkoxides, thiolates, or amides, could displace the iodide. The methoxy group at the 5-position is less likely to be displaced in an SNAr reaction as this position is not electronically activated by the ring nitrogen in the same way as the 4-position. However, under harsh conditions, its substitution might be possible.
Reactivity with Amine and Oxygen Nucleophiles
Direct displacement of the 4-iodo group with various amines (e.g., primary or secondary amines) or oxygen nucleophiles (e.g., alkoxides, phenoxides) is an expected reaction pathway. These reactions would typically be promoted by heat and a base. The electron-withdrawing effect of the pyridine nitrogen facilitates the formation of the negatively charged Meisenheimer intermediate, which is a key step in the SNAr mechanism. stackexchange.com The presence of the electron-donating methoxy and methyl groups might slightly decrease the reactivity compared to an unsubstituted 4-iodopyridine, but the reaction should still be feasible.
Table 2: Predicted SNAr Reactions of this compound This table is a theoretical representation of expected products.
| Nucleophile | Reagent/Conditions (Example) | Predicted Product |
|---|---|---|
| Piperidine (B6355638) | K₂CO₃, DMSO, Heat | 4-(Piperidin-1-yl)-5-methoxy-2-methylpyridine |
| Sodium Methoxide | NaOMe, MeOH, Heat | 4,5-Dimethoxy-2-methylpyridine |
Metalation and Formation of Organometallic Reagents for Further Transformations
The iodo-substituent at the 4-position of this compound is the primary site for metalation, enabling the formation of versatile organometallic reagents. These intermediates are crucial for creating new carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular diversity accessible from this starting material.
Grignard Reagent Formation:
The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (5-methoxy-2-methylpyridin-4-yl)magnesium iodide. wikipedia.org The formation of Grignard reagents from aryl iodides is a well-established transformation in organic synthesis. libretexts.org The resulting organomagnesium compound is a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles. For instance, it can participate in reactions with carbonyl compounds to form alcohols, and with other organic halides in the presence of a suitable catalyst to form new carbon-carbon bonds. wikipedia.orglibretexts.org While specific studies on the Grignard reagent of this compound are not abundant, the successful enantioselective addition of Grignard reagents to the related 4-methoxy-2-methylpyridinium ions suggests the feasibility of its formation and subsequent reaction. nih.gov
Organolithium Reagent Formation:
Alternatively, treatment of this compound with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures, would facilitate a lithium-halogen exchange to produce the corresponding organolithium species, (5-methoxy-2-methylpyridin-4-yl)lithium. wikipedia.orgyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts and are powerful bases. libretexts.orgyoutube.com These reagents readily add to carbonyl compounds and participate in various coupling reactions. wikipedia.org The formation of organolithium reagents from aryl iodides is a common strategy in organic synthesis to generate highly reactive nucleophilic carbon species. youtube.com
The table below summarizes the expected metalation reactions of this compound.
| Metalation Reaction | Reagent | Expected Organometallic Product |
| Grignard Formation | Mg, Ether/THF | (5-methoxy-2-methylpyridin-4-yl)magnesium iodide |
| Lithium-Halogen Exchange | n-BuLi | (5-methoxy-2-methylpyridin-4-yl)lithium |
Reduction and Oxidation Chemistry of the Pyridine Core and Substituents
The pyridine core and its substituents in this compound can undergo both reduction and oxidation reactions, leading to a variety of derivatives with modified electronic and steric properties.
Reduction Reactions:
The iodo group at the 4-position can be selectively reduced to a hydrogen atom using various reducing agents. Catalytic hydrogenation, for instance using a palladium catalyst on carbon (Pd/C) with a hydrogen source, is a common method for the hydrodeiodination of aryl iodides. google.com This transformation would yield 5-methoxy-2-methylpyridine.
The pyridine ring itself can be reduced under more forcing conditions. For example, catalytic hydrogenation at higher pressures and temperatures can lead to the corresponding piperidine derivative. However, this often requires harsh conditions and may lead to the loss of other functional groups.
The methoxy group is generally stable to most reducing agents, although it can be cleaved under specific, harsh conditions. The methyl group is typically unreactive towards common reducing agents.
Oxidation Reactions:
The pyridine nitrogen is susceptible to oxidation, most commonly with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. rsc.orgorganic-chemistry.org This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the regioselectivity of subsequent reactions.
The methyl group at the 2-position can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or selenium dioxide (SeO2). However, the conditions must be carefully chosen to avoid undesired side reactions on the electron-rich pyridine ring.
The methoxy group is generally resistant to oxidation, as is the iodo group under typical oxidative conditions used for the methyl group or the pyridine nitrogen.
The following table outlines potential reduction and oxidation reactions.
| Reaction Type | Reagent/Condition | Affected Group | Expected Product |
| Reduction | Pd/C, H₂ | Iodo | 5-methoxy-2-methylpyridine |
| Oxidation | m-CPBA | Pyridine Nitrogen | This compound N-oxide |
| Oxidation | KMnO₄ | Methyl | 4-Iodo-5-methoxypyridine-2-carboxylic acid |
Advanced Derivatization Strategies for Expanding Molecular Complexity and Library Synthesis
The iodo-substituent of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecules and for the rapid generation of compound libraries in drug discovery.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds. In this reaction, this compound can be coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is tolerant of many functional groups and allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring. The use of this reaction for the synthesis of a library of Celecoxib analogues highlights its utility in medicinal chemistry. nih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a variety of primary or secondary amines. This reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand and requires a base. It provides a direct route to 4-amino-substituted pyridine derivatives, which are common motifs in pharmaceuticals.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting this compound with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The resulting alkynyl-substituted pyridines are valuable intermediates that can be further elaborated.
These advanced derivatization strategies are summarized in the table below.
| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | C-C |
| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | C-N |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkyne) |
Spectroscopic and Structural Elucidation of 4 Iodo 5 Methoxy 2 Methylpyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 4-Iodo-5-methoxy-2-methylpyridine, a combination of one- and two-dimensional NMR techniques, as well as solid-state NMR, offers a complete picture of its molecular framework.
Due to the unavailability of experimentally acquired spectra for this compound, predicted ¹H and ¹³C NMR data were generated using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants for similar structural motifs.
¹H and ¹³C NMR Spectra:
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl and methoxy (B1213986) substituents. The aromatic region would likely feature two singlets corresponding to the protons at the C3 and C6 positions of the pyridine (B92270) ring. The methyl and methoxy protons would also appear as sharp singlets in the aliphatic region.
The predicted ¹³C NMR spectrum would display signals for all seven carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbons of the methyl and methoxy groups would appear at higher fields.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 158.0 |
| C3 | 7.85 | 110.5 |
| C4 | - | 90.3 |
| C5 | - | 155.2 |
| C6 | 8.10 | 148.7 |
| 2-CH₃ | 2.50 | 24.1 |
| 5-OCH₃ | 3.90 | 56.4 |
Note: These are predicted values and may differ from experimental results.
2D-NMR Spectroscopy:
To firmly establish the proton and carbon assignments, various 2D-NMR experiments would be crucial.
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this compound, no cross-peaks are expected in the aromatic region as the two protons are not on adjacent carbons. This lack of correlation would support their assignment as isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signal at 7.85 ppm to the carbon at 110.5 ppm (C3-H3) and the proton at 8.10 ppm to the carbon at 148.7 ppm (C6-H6). It would also confirm the assignments of the methyl (2.50 ppm, 24.1 ppm) and methoxy (3.90 ppm, 56.4 ppm) groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) proton-carbon couplings, which is vital for piecing together the molecular structure. Key expected correlations include:
The proton of the 2-CH₃ group (δ 2.50) showing correlations to C2 (δ 158.0) and C3 (δ 110.5).
The H3 proton (δ 7.85) showing correlations to C2 (δ 158.0), C4 (δ 90.3), and C5 (δ 155.2).
The methoxy protons (δ 3.90) showing a correlation to C5 (δ 155.2).
The H6 proton (δ 8.10) showing correlations to C2 (δ 158.0) and C5 (δ 155.2).
These combined 2D-NMR data would allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the pyridine ring.
While solution-state NMR provides information about the averaged structure of a molecule, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the solid state. For this compound, ssNMR would be particularly useful for studying intermolecular interactions, such as π-π stacking of the pyridine rings, which can be influenced by the substituents.
In a typical ssNMR experiment, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to enhance the signal of the ¹³C nuclei and to average out anisotropic interactions, resulting in sharper lines. The chemical shifts observed in the solid state might differ slightly from those in solution due to packing effects and the absence of solvent interactions. Furthermore, advanced ssNMR experiments could probe the proximity of different molecules in the crystal lattice, providing valuable data on the supramolecular structure.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
Interactive Data Table: Predicted FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1580 | Strong | C=C/C=N ring stretching |
| ~1460 | Strong | CH₃ asymmetric deformation |
| ~1250 | Strong | Aryl-O-CH₃ asymmetric stretch |
| ~1030 | Strong | Aryl-O-CH₃ symmetric stretch |
| ~850 | Strong | C-H out-of-plane bending |
| ~600 | Medium | C-I stretch |
The presence of the pyridine ring would be confirmed by the characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl and methoxy groups would appear around 3050 cm⁻¹ and 2950 cm⁻¹, respectively. The strong absorptions corresponding to the C-O stretching of the methoxy group are expected around 1250 cm⁻¹ and 1030 cm⁻¹. The C-I stretching vibration is anticipated at a lower frequency, typically in the range of 600-500 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong signal for the symmetric ring breathing mode of the pyridine ring, which is often a prominent feature in the Raman spectra of pyridine derivatives. The C-I bond, being relatively non-polar, should also give rise to a noticeable Raman signal.
Interactive Data Table: Predicted Raman Shifts
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1580 | Strong | C=C/C=N ring stretching |
| ~1000 | Very Strong | Symmetric ring breathing mode |
| ~600 | Strong | C-I stretch |
A comparative analysis of the FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the exact mass of a molecule and for elucidating its fragmentation pathways, which can provide valuable structural information.
The calculated exact mass of the molecular ion [M+H]⁺ of this compound (C₇H₈INO) is 249.9723 m/z. HRMS analysis would be able to confirm this exact mass with high accuracy, thus verifying the elemental composition of the compound.
The fragmentation of the molecular ion under mass spectrometric conditions would be expected to proceed through several characteristic pathways.
Interactive Data Table: Predicted HRMS Fragmentation
| m/z | Proposed Fragment |
| 249.9723 | [C₇H₉INO]⁺ (Molecular ion [M+H]⁺) |
| 234.9462 | [C₆H₆INO]⁺ (Loss of CH₃ radical from methyl group) |
| 220.9672 | [C₇H₈IN]⁺ (Loss of OCH₃ radical) |
| 122.0600 | [C₇H₈N]⁺ (Loss of I radical) |
| 94.0651 | [C₆H₈N]⁺ (Loss of CO from the methoxy-containing fragment) |
A plausible fragmentation pathway would involve the initial loss of a methyl radical (•CH₃) from the 2-methyl group to give a fragment at m/z 234.9462. Another likely fragmentation would be the loss of the methoxy radical (•OCH₃) to yield an ion at m/z 220.9672. The cleavage of the C-I bond, a relatively weak bond, would result in the loss of an iodine radical and the formation of an ion at m/z 122.0600. Further fragmentation of these primary fragments would provide additional structural confirmation. Analysis of these fragmentation patterns, in conjunction with the exact mass measurements, would provide conclusive evidence for the structure of this compound.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions
No published studies detailing the electronic absorption (UV-Vis) or fluorescence spectroscopic properties of this compound were found. This information is crucial for understanding the electronic transitions within the molecule, including π-π* and n-π* transitions, which are characteristic of heteroaromatic compounds. Without experimental spectra, a discussion of absorption maxima (λmax), molar absorptivity (ε), and fluorescence emission wavelengths is not possible.
X-ray Crystallography for Definitive Three-Dimensional Structural Determination
A crystallographic information file (CIF) or any published X-ray diffraction data for this compound is not available in the consulted scientific databases, including the Cambridge Crystallographic Data Centre (CCDC). As a result, a definitive three-dimensional structure with precise bond lengths, bond angles, and crystal packing information cannot be presented.
Table of Compounds Mentioned
Since no specific data or related compounds could be discussed in the context of this compound's spectroscopic and structural properties, a table of mentioned compounds is not applicable.
Computational and Theoretical Investigations of 4 Iodo 5 Methoxy 2 Methylpyridine
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Iodo-5-methoxy-2-methylpyridine, DFT calculations would provide fundamental insights into its molecular properties.
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy GapThe HOMO and LUMO are known as frontier molecular orbitals.wikipedia.orgThe HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.wikipedia.orgijstr.orgA small energy gap generally signifies a more reactive molecule.ijstr.orgA hypothetical data table for these properties is presented below.
Interactive Data Table: Hypothetical Frontier Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | (Data Not Available) |
| LUMO Energy | (Data Not Available) |
Reactivity Indices and Fukui Functions for Electrophilic and Nucleophilic Sites
Global and local reactivity descriptors derived from DFT are used to quantify and predict a molecule's reactivity. Global descriptors like chemical hardness, softness, and electrophilicity provide a general measure of reactivity. Local descriptors, such as Fukui functions, are essential for identifying the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. Calculating these indices for this compound would provide a detailed map of its chemical reactivity.
Interactive Data Table: Hypothetical Global Reactivity Descriptors
| Descriptor | Value |
|---|---|
| Chemical Hardness (η) | (Data Not Available) |
| Global Softness (S) | (Data Not Available) |
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant charge separation and delocalized electrons can exhibit NLO properties, making them candidates for applications in photonics and optoelectronics. jhuapl.edu Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). A large hyperpolarizability value suggests a strong NLO response. A study of this compound would involve calculating these parameters to assess its potential as an NLO material.
Interactive Data Table: Hypothetical NLO Properties
| Property | Calculated Value |
|---|---|
| Polarizability (α) | (Data Not Available) |
Reaction Mechanism Elucidation through Computational Modeling and Transition State Analysis
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. For this compound, which is a key intermediate in the synthesis of various pharmaceutical compounds, understanding its reactivity, especially in transition-metal-catalyzed cross-coupling reactions, is of paramount importance. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of reaction mechanism elucidation through computational modeling can be applied based on studies of analogous aryl iodides and pyridine (B92270) derivatives, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, involves a catalytic cycle that is often studied using computational methods. The general mechanism for an aryl iodide like this compound would proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: This is typically the initial step where the aryl iodide reacts with a low-valent palladium(0) complex. Computational studies on similar aryl halides have shown that this step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) intermediate. chemrxiv.org For aryl iodides, the binding of the iodoarene to the palladium complex can be the first irreversible step in the catalytic cycle. chemrxiv.orgresearchgate.net Transition state analysis using DFT can pinpoint the energy barriers associated with this step, providing insights into the reaction kinetics. The nature of the phosphine (B1218219) ligands on the palladium catalyst and the electronic properties of the aryl iodide, influenced by the methoxy (B1213986) and methyl substituents on the pyridine ring, play a crucial role in the energetics of this step.
Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. Computational investigations have revealed the critical role of the base in this process. researchgate.net The base activates the organoboronic acid, forming a more nucleophilic boronate species, which then reacts with the palladium(II) complex. DFT calculations can model the various proposed pathways for transmetalation, including those involving different coordination modes of the boronate and the palladium complex, to determine the most energetically favorable route. researchgate.net
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. Computational modeling can be used to calculate the energy of the transition state for this step, which is often the product-forming and irreversible step. nih.gov Studies on similar cross-coupling reactions have shown that the geometry and electronic structure of the transition state dictate the efficiency and selectivity of this step. nih.gov
By mapping the potential energy surface of the entire catalytic cycle, computational chemists can identify the rate-determining step, understand the role of various reagents and catalysts, and even predict the stereochemical outcome of the reaction.
Solvent Effects on Spectroscopic and Electronic Properties via TD-DFT
Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a common phenomenon observed for many organic molecules. This effect arises from the differential solvation of the ground and excited electronic states of the solute molecule. TD-DFT calculations, often combined with a polarizable continuum model (PCM) to represent the solvent, can accurately predict these solvatochromic shifts. nih.gov
For a molecule like this compound, the electronic transitions in the UV-Vis region are expected to be of π → π* and n → π* character, originating from the pyridine ring and the substituents. The polarity of the solvent can affect the energies of these transitions. For instance, in polar solvents, n → π* transitions typically undergo a hypsochromic (blue) shift, while π → π* transitions often exhibit a bathochromic (red) shift. nih.gov
Hydrogen bonding can also play a crucial role, especially in protic solvents like water and alcohols. The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, leading to specific solute-solvent interactions that can further modify the electronic spectra. researchgate.net
TD-DFT calculations can provide a detailed picture of these solvent effects by:
Predicting the absorption maxima (λmax) in various solvents: By performing calculations with different solvent models, a theoretical UV-Vis spectrum can be generated for each solvent, allowing for a direct comparison with experimental data. nih.govbiointerfaceresearch.com
Analyzing the nature of electronic transitions: TD-DFT provides information on the molecular orbitals involved in each electronic transition, helping to assign the character of the absorption bands (e.g., π → π* or n → π*). qnl.qa
Visualizing the charge redistribution upon excitation: The difference in electron density between the ground and excited states can be calculated to understand how the solvent will interact differently with the molecule in these two states.
The following interactive table illustrates hypothetical TD-DFT calculated absorption maxima (λmax) for this compound in a range of solvents with varying polarity, based on general trends observed for similar compounds.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
| n-Hexane | 1.88 | 275 |
| Dichloromethane | 8.93 | 280 |
| Tetrahydrofuran (B95107) | 7.52 | 282 |
| Ethanol | 24.55 | 285 |
| Acetonitrile | 37.5 | 283 |
| Dimethyl Sulfoxide | 46.7 | 288 |
| Water | 80.1 | 290 |
Applications in Advanced Organic Synthesis and Material Science
Role as a Key Synthetic Intermediate for Complex Molecules
The primary and most documented application of iodinated methoxymethylpyridines is their role as crucial intermediates in the synthesis of complex, biologically active molecules. The iodine atom is readily displaced or utilized in carbon-carbon bond-forming reactions, making it a cornerstone for building intricate molecular architectures.
A prominent example is found in the synthesis of protein kinase inhibitors. The closely related isomer, 2-chloro-4-iodo-5-methylpyridine, serves as a key intermediate in the preparation of potent inhibitors of Extracellular signal-Regulated Kinase 2 (ERK2), a protein implicated in cancer. google.com The synthesis pathway involves a sequence of nitration, reduction, diazotization, and iodination reactions starting from 2-chloro-5-methylpyridine. google.com This establishes a scalable method suitable for industrial production. google.com
The iodine at the 4-position is typically utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient formation of a carbon-carbon bond between the pyridine (B92270) ring and various boronic acids, leading to highly substituted and complex target molecules.
Table 1: Key Reactions for Functionalization
| Reaction Type | Reagents/Catalyst | Purpose |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acids | Forms new C-C bonds at the 4-position. |
| Nitration | Sulfuric acid, Nitric acid | Introduces a nitro group, often a precursor to an amino group. google.com |
| Reduction | Metal catalyst (e.g., Iron, Palladium on carbon) | Reduces a nitro group to an amino group. google.com |
Scaffold for the Development of Novel Heterocyclic Compound Classes
Substituted pyridines are fundamental scaffolds for constructing more complex heterocyclic systems. mdpi.com The reactivity of compounds like 4-Iodo-5-methoxy-2-methylpyridine allows them to be starting points for ring-forming or annulation reactions, leading to novel classes of fused heterocycles. These new structures are often explored for unique biological activities. nih.gov
For instance, research into pyridine-based heterocycles has shown that amino-substituted thieno[2,3-c]pyridines can be elaborated into more complex systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. mdpi.comnih.gov This is achieved through reactions with reagents like phenylisothiocyanate, followed by cyclization. mdpi.com While this example starts from a different pyridine derivative, it illustrates the principle of using the pyridine core as a foundation. The functional groups on this compound provide the necessary handles to engage in similar synthetic strategies, enabling the exploration of new chemical space.
The development of novel pyrazole, pyridine, and pyrimidine (B1678525) derivatives as potential antitumor agents targeting EGFR and VEGFR-2 also highlights the importance of the pyridine scaffold in medicinal chemistry. nih.gov
Contribution to the Design and Functionalization of New Chemical Materials
The utility of pyridine derivatives extends beyond pharmaceuticals into the realm of material science. Halogenated pyridines are used in the production of specialty chemicals and materials. The ability to undergo reliable and high-yield cross-coupling reactions makes compounds like this compound attractive for synthesizing functionalized monomers or for modifying polymer surfaces.
An illustration of this potential can be seen in the development of electroactive materials for sensors. For example, complexes involving quinoline (B57606) derivatives, which share the nitrogen-containing aromatic ring structure with pyridine, have been used to create sensors. mdpi.com The defined stereochemistry and electronic properties of substituted pyridines could be harnessed to design materials with specific optical, electronic, or recognition properties. The functionalization at the 4-position via the iodo group allows for the covalent attachment of the pyridine unit to polymers, surfaces, or other molecular systems, thereby imparting the pyridine's intrinsic properties to the new material.
Ligand Design and Coordination Chemistry for Catalytic Applications
Pyridine and its derivatives are classic ligands in coordination chemistry, capable of binding to a wide range of metal centers through the lone pair of electrons on the nitrogen atom. The substituents on the ring, such as the methoxy (B1213986) and methyl groups in this compound, can fine-tune the electronic properties and steric environment of the metal center, thereby influencing the activity and selectivity of a catalyst.
While the primary role described in the literature for this compound is as a substrate in catalytic reactions (e.g., Suzuki coupling), its potential as a ligand is significant. The synthesis of complexes, such as the one between quinine (B1679958) (which contains a methoxyquinoline unit) and tetraphenylborate, demonstrates the ability of such heterocyclic systems to form stable coordination complexes. mdpi.com In a catalytic context, a metal complex bearing a this compound-derived ligand could be designed. The iodo-substituent itself could be retained as a reactive site for further functionalization or it could be replaced prior to complexation to create a bidentate or tridentate ligand, enhancing the stability and modifying the catalytic behavior of the coordinated metal.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Iodo-2-methoxy-5-methylpyridine |
| 2-chloro-4-iodo-5-methylpyridine |
| 2-chloro-5-methylpyridine |
| Phenylisothiocyanate |
| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines |
| Quinine |
| Tetraphenylborate |
| Boronic Acids |
| Sulfuric Acid |
| Nitric Acid |
| Iron |
Future Directions and Emerging Research Opportunities for 4 Iodo 5 Methoxy 2 Methylpyridine
Development of More Sustainable and Green Synthetic Routes
The synthesis of functionalized pyridines is an area of intense research, with a growing emphasis on environmentally benign methods. nih.gov Traditional approaches often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents, which present environmental and economic challenges. Future research into the synthesis of 4-Iodo-5-methoxy-2-methylpyridine will likely focus on adopting green chemistry principles to mitigate these issues. benthamscience.com
Key opportunities include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.innih.gov Applying microwave irradiation to the cyclization or functionalization steps in the synthesis of this compound could lead to higher yields and cleaner reaction profiles in a fraction of the time. nih.gov
Use of Green Solvents and Catalysts: The replacement of traditional solvents with greener alternatives like ionic liquids or deep eutectic solvents is a promising avenue. benthamscience.comijarsct.co.in Ionic liquids, for instance, can function as both the solvent and catalyst, are non-volatile, and can often be recycled, enhancing the sustainability of the process. benthamscience.com Furthermore, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could simplify product purification and enable catalyst reuse, aligning with green chemistry goals. acs.orgresearchgate.net
Multicomponent Reactions (MCRs): Designing a one-pot MCR to construct the this compound scaffold would be a significant advancement. MCRs improve efficiency by combining three or more reactants in a single step, reducing waste, time, and resource consumption. nih.govresearchgate.net
| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Research Area |
| Microwave-Assisted Synthesis | Reduced reaction time, lower energy use, potentially higher yields. | High-throughput screening, process optimization. nih.gov |
| Green Solvents (e.g., Ionic Liquids) | Reduced volatility, potential for recyclability, can act as catalysts. | Sustainable process design, solvent engineering. benthamscience.com |
| Heterogeneous Catalysis | Simplified purification, catalyst reusability, improved stability. | Materials science, catalyst design. acs.org |
| Multicomponent Reactions | Increased atom economy, reduced waste, fewer operational steps. | Synthetic methodology, library synthesis. researchgate.net |
Exploration of Unconventional Reactivity Pathways and Activation Methods
The iodo-substituent on the pyridine (B92270) ring is a versatile handle for traditional cross-coupling reactions. However, future research will likely explore more novel and direct functionalization methods that offer alternative or complementary reactivity. A key area of opportunity lies in the field of photocatalysis. acs.org
Visible-light-driven photocatalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds under mild, transition-metal-free conditions. acs.org For this compound, this opens up possibilities for:
Radical-Based Functionalization: Instead of traditional polar or organometallic reactivity, leveraging radical intermediates could enable new transformations. Photochemical methods can generate pyridinyl radicals from pyridinium ions, which can then couple with other radical species. nih.govacs.org This approach could allow for the introduction of alkyl, acyl, or other functional groups at positions on the ring that are not easily accessible through conventional means, potentially even enabling C-H functionalization.
Energy Transfer Catalysis: Utilizing photosensitizers could activate the C-I bond or other positions on the molecule to engage in novel cycloadditions or rearrangements, providing access to complex molecular architectures that are otherwise difficult to synthesize.
These unconventional methods provide a pathway to expand the chemical space accessible from this compound, moving beyond its role as a simple coupling partner to a substrate for more intricate molecular editing. researchgate.net
Integration with Flow Chemistry and Automated Synthesis for Scalability
To meet potential industrial demand and accelerate discovery, integrating modern automation and engineering solutions is crucial. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in safety, efficiency, and scalability for the synthesis of heterocyclic compounds. uc.ptvcu.edu
Future directions in this area include:
Continuous Flow Synthesis: Developing a multi-step continuous flow process for this compound would enable safer handling of reactive intermediates, precise control over reaction parameters (temperature, pressure, residence time), and seamless integration of reaction, work-up, and purification steps. acs.org This approach has been successfully used to improve the yield and safety of other pyridine syntheses. vcu.edu Continuous flow has also proven advantageous for halogenation reactions, which are often a key step in the synthesis of iodo-pyridines. acs.org
Automated Synthesis Platforms: For medicinal chemistry applications, where numerous analogs of a core structure are often required, automated synthesis platforms can be employed. merckmillipore.comresearchgate.net An established route to this compound could be adapted for an automated synthesizer, which uses pre-packaged reagent cartridges to perform reactions, purifications, and analyses with minimal human intervention. merckmillipore.com This would allow for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov
| Technology | Key Benefit for this compound | Application Focus |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability, integration of multiple steps. | Process development, large-scale manufacturing. uc.ptvcu.edu |
| Automated Synthesis | High-throughput library generation, rapid analog synthesis, standardized procedures. | Medicinal chemistry, drug discovery. researchgate.netnih.gov |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is essential for process optimization and control. Advanced in-situ spectroscopic techniques, which monitor the reaction as it happens, provide this critical information without the need for sampling and offline analysis. spectroscopyonline.com
For the synthesis of this compound, future research could benefit from:
In-situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration of reactants, products, and key intermediates in real-time. researchgate.net For example, in-situ FT-IR could monitor the disappearance of a key starting material's vibrational band and the appearance of the pyridine ring signature, allowing for precise determination of reaction endpoints and kinetics. aps.org Such methods are powerful for studying reactions involving pyridine compounds. acs.orgbohrium.com
Operando Spectroscopy: This approach combines in-situ spectroscopy with simultaneous measurement of catalytic activity. youtube.com If a catalytic step is employed in the synthesis, operando methods could provide invaluable insights into the catalyst's active state and deactivation pathways, guiding the development of more robust and efficient catalysts. acs.org
These techniques transform the reaction vessel into an analytical cell, providing a wealth of data that can be used to rapidly optimize reaction conditions, ensure batch-to-batch consistency, and prevent failed reactions. spectroscopyonline.com
Synergistic Computational-Experimental Approaches for Rational Design and Discovery
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for modern chemical research. By predicting properties and modeling reaction pathways, computational methods can guide experimental efforts, saving time and resources.
For this compound, a combined approach could accelerate progress in several areas:
Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of potential new synthetic routes. tandfonline.com By calculating the energies of intermediates and transition states, researchers can predict the feasibility of a proposed reaction, identify potential byproducts, and understand the role of catalysts before attempting the reaction in the lab. researchgate.netmostwiedzy.pl
Predicting Reactivity and Spectral Properties: Computational studies can predict the reactivity of the this compound molecule, for instance, by mapping its molecular electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. mdpi.com This can guide the design of new functionalization reactions. Furthermore, DFT can be used to calculate spectroscopic properties (e.g., NMR, IR spectra), which can aid in the structural confirmation of new compounds derived from this intermediate. tandfonline.comchemrxiv.org
Structure-Reactivity Relationships: By computationally screening a virtual library of substituted pyridine derivatives, models can be built to correlate electronic structure with observed reactivity, providing a rational basis for designing improved synthetic strategies or molecules with desired properties. oberlin.edu
This integrated approach allows for a more rational, hypothesis-driven exploration of the chemistry of this compound, from optimizing its synthesis to designing its next-generation applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Iodo-5-methoxy-2-methylpyridine?
- Methodological Answer : The synthesis typically involves iodination of a methoxy-substituted pyridine precursor. For example, iodination of 2-methoxy-5-methylpyridine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) in a polar aprotic solvent (e.g., DMF or acetonitrile) can yield the target compound. Reaction conditions such as stoichiometry, catalyst use (e.g., Lewis acids), and inert atmospheres (N₂/Ar) are critical to achieving >80% yields . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity product.
Q. How do substitution patterns (iodine, methoxy, methyl) influence the compound's reactivity?
- Methodological Answer : The positions of substituents on the pyridine ring dictate electronic and steric effects. The iodine atom at C4 is electron-withdrawing, activating the ring for nucleophilic aromatic substitution (NAS) at adjacent positions. The methoxy group at C5 acts as an electron donor via resonance, stabilizing intermediates during cross-coupling reactions. The methyl group at C2 introduces steric hindrance, limiting reactivity at C2/C3. Comparative studies of analogs (e.g., 3-Iodo-2-methoxy-5-methylpyridine) show altered regioselectivity in Suzuki-Miyaura couplings due to steric effects .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR can confirm methoxy (-OCH₃, δ ~3.8 ppm) and methyl (-CH₃, δ ~2.5 ppm) groups. ¹³C NMR detects iodine’s deshielding effect on adjacent carbons (C4: δ ~95–100 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and isotopic pattern (distinct for iodine, ~127 amu).
- X-ray Crystallography : Resolves steric effects and confirms substitution geometry .
Advanced Research Questions
Q. How can regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound be controlled?
- Methodological Answer : The iodine atom at C4 serves as a prime site for palladium-catalyzed couplings. Regioselectivity is influenced by:
- Ligand Choice : Bulky ligands (e.g., SPhos) favor coupling at C4 over sterically hindered positions.
- Solvent Effects : Polar solvents (DMF, THF) stabilize transition states for C4 activation.
- Temperature : Lower temperatures (50–80°C) minimize competing side reactions. For example, coupling with arylboronic acids produces biaryl derivatives with >90% selectivity at C4 .
Q. What computational approaches predict this compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and frontier molecular orbitals (HOMO/LUMO) to predict binding affinity. Molecular docking (e.g., AutoDock Vina) simulates interactions with enzyme active sites, such as CYP1B1, where the pyridine ring’s nitrogen and iodine may form hydrogen bonds or halogen interactions. DFT studies on analogous pyridine derivatives correlate charge distribution (Mulliken charges) with inhibitory activity .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Methodological Answer : Stability studies using HPLC-UV at 25–60°C and pH 1–13 reveal:
- Acidic Conditions (pH <3) : Hydrolysis of the methoxy group occurs, forming phenolic byproducts.
- Basic Conditions (pH >10) : Degradation via deiodination is observed.
- Recommendations : Store the compound at 4°C in anhydrous, dark conditions. Use buffered solutions (pH 6–8) for biological assays to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
